2-[1-[(6-Amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LAS191954 is a small molecule drug that acts as a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). This compound has shown potential in treating autoimmune and inflammatory diseases due to its ability to modulate specific immune cell functions .
準備方法
The synthesis of LAS191954 involves a series of chemical reactions that lead to the formation of its pyrrolotriazinone structure. The synthetic route typically includes the following steps:
Formation of the pyrrolotriazinone core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino, cyano, and carbonyl groups to the core structure.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial production methods for LAS191954 would likely involve scaling up these synthetic steps while ensuring consistency and quality control.
化学反応の分析
LAS191954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: As a selective PI3Kδ inhibitor, it serves as a valuable tool in studying the PI3K signaling pathway.
作用機序
LAS191954 exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition disrupts the PI3K signaling pathway, which is crucial for various cellular processes such as metabolism, proliferation, and survival. By targeting PI3Kδ, LAS191954 modulates immune cell functions, reducing inflammation and autoimmune responses .
類似化合物との比較
LAS191954 is unique due to its high selectivity and potency as a PI3Kδ inhibitor. Similar compounds include:
Idelalisib: Another PI3Kδ inhibitor used in treating B cell malignancies.
PIK-75: A PI3K inhibitor with broader isoform selectivity.
Samotolisib: An inhibitor targeting multiple PI3K isoforms and mTOR.
Compared to these compounds, LAS191954 offers a more targeted approach with potentially fewer side effects due to its selectivity .
特性
分子式 |
C20H15N9O |
---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
2-[1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
InChI |
InChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26) |
InChIキー |
QUMWKKVIZAIAHU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。